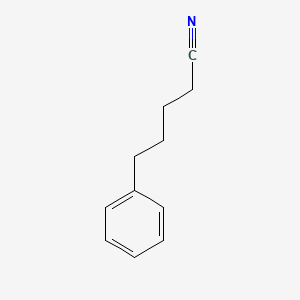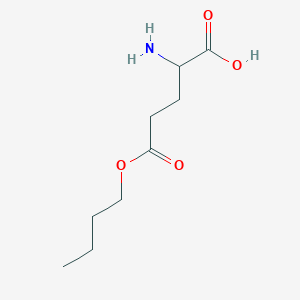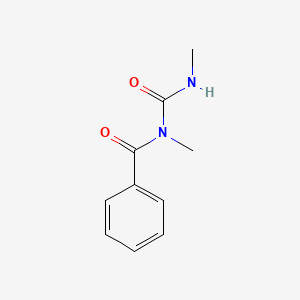
1-Adamantan-1-YL-3-(2-chloro-4,5-difluoro-phenyl)-1-methyl-urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Adamantan-1-YL-3-(2-chloro-4,5-difluoro-phenyl)-1-methyl-urea is a synthetic organic compound that features a unique adamantane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Adamantan-1-YL-3-(2-chloro-4,5-difluoro-phenyl)-1-methyl-urea typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the desired substituents.
Coupling Reaction: The functionalized adamantane is coupled with 2-chloro-4,5-difluoro-phenyl isocyanate under controlled conditions to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Adamantan-1-YL-3-(2-chloro-4,5-difluoro-phenyl)-1-methyl-urea can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a scaffold for designing new drugs.
Materials Science: In the development of advanced materials with unique properties.
Biology: As a tool for studying biological processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate their function.
Pathways: Interference with biochemical pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Adamantan-1-YL-3-phenyl-1-methyl-urea: Lacks the chloro and difluoro substituents.
1-Adamantan-1-YL-3-(2-chloro-phenyl)-1-methyl-urea: Lacks the difluoro substituents.
Uniqueness
1-Adamantan-1-YL-3-(2-chloro-4,5-difluoro-phenyl)-1-methyl-urea is unique due to the presence of both chloro and difluoro substituents on the phenyl ring, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H21ClF2N2O |
|---|---|
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
1-(1-adamantyl)-3-(2-chloro-4,5-difluorophenyl)-1-methylurea |
InChI |
InChI=1S/C18H21ClF2N2O/c1-23(17(24)22-16-6-15(21)14(20)5-13(16)19)18-7-10-2-11(8-18)4-12(3-10)9-18/h5-6,10-12H,2-4,7-9H2,1H3,(H,22,24) |
InChI-Schlüssel |
OCXRZJYYWUCJLN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)NC1=CC(=C(C=C1Cl)F)F)C23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B11998895.png)

![4-(6-Methoxy[1,1'-biphenyl]-3-yl)-4-oxobutanoic acid](/img/structure/B11998902.png)






![2-{[3-Oxo-3-(2-tetradecanoylhydrazinyl)propanoyl]amino}benzoic acid](/img/structure/B11998947.png)

